molecular formula C18H26ClN3O3 B13841724 HydroxySaxagliptin-13C,D2Hydrochloride

HydroxySaxagliptin-13C,D2Hydrochloride

Cat. No.: B13841724
M. Wt: 370.9 g/mol
InChI Key: WCCKQMJRTRWMMX-KMXQTLDSSA-N
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Description

HydroxySaxagliptin-13C,D2Hydrochloride is a stable isotope-labeled compound, specifically a 13C and deuterium-labeled derivative of HydroxySaxagliptin. This compound is primarily used in scientific research for tracing and quantification during drug development processes. The incorporation of stable heavy isotopes like 13C and deuterium can significantly impact the pharmacokinetic and metabolic profiles of drugs .

Preparation Methods

The synthesis of HydroxySaxagliptin-13C,D2Hydrochloride involves the incorporation of 13C and deuterium into the HydroxySaxagliptin molecule. The synthetic route typically includes:

Industrial production methods for such isotope-labeled compounds often involve large-scale synthesis using automated systems to ensure consistency and efficiency. The production process is designed to meet regulatory standards and ensure the quality of the final product .

Chemical Reactions Analysis

HydroxySaxagliptin-13C,D2Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

    Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

    Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

HydroxySaxagliptin-13C,D2Hydrochloride has a wide range of scientific research applications, including:

    Chemistry: It is used as a tracer for quantitation during the drug development process, allowing researchers to track the distribution and metabolism of the compound.

    Biology: The compound is used in studies involving metabolic pathways and enzyme activities, providing insights into the biological processes.

    Medicine: In medical research, it helps in understanding the pharmacokinetics and pharmacodynamics of drugs, aiding in the development of new therapeutic agents.

    Industry: The compound is used in the pharmaceutical industry for quality control and standardization of drug formulations

Mechanism of Action

HydroxySaxagliptin-13C,D2Hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones, leading to increased insulin secretion and decreased glucagon release. The molecular targets involved include the active site of DPP-4, where the compound forms a reversible, histidine-assisted covalent bond with the enzyme .

Comparison with Similar Compounds

HydroxySaxagliptin-13C,D2Hydrochloride is unique due to its stable isotope labeling, which distinguishes it from other similar compounds. Some similar compounds include:

The uniqueness of this compound lies in its ability to provide precise tracking and quantification in metabolic studies, making it a valuable tool in scientific research .

Properties

Molecular Formula

C18H26ClN3O3

Molecular Weight

370.9 g/mol

IUPAC Name

(1S,3S,5S)-2-[(2S)-2-amino-2-[(3R,5S)-3,5-dihydroxy-1-adamantyl]acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride

InChI

InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17-,18+;/m1./s1/i2+1D2;

InChI Key

WCCKQMJRTRWMMX-KMXQTLDSSA-N

Isomeric SMILES

[2H][13C]1([C@@H]2[C@H]1N([C@@H](C2)C#N)C(=O)[C@H](C34CC5C[C@](C3)(C[C@@](C5)(C4)O)O)N)[2H].Cl

Canonical SMILES

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Origin of Product

United States

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